Structural Differentiation: m-Tolyl Substituent vs. Unsubstituted Acetamide Analog
CAS 941953-57-7 contains a 2-(m-tolyl)acetamide side chain at the 6-position of the tetrahydroquinolin-2-one core, distinguishing it from the unsubstituted acetamide analog N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 950464-27-4). The m-tolyl group introduces a meta-methylphenyl moiety that increases hydrophobicity and provides additional π-stacking and van der Waals interaction potential. Published SAR on the related tetrahydroquinolin-2-one scaffold demonstrates that substituent variation at the acetamide position can shift antiproliferative IC50 values by >80-fold across human cancer cell lines (e.g., NPC-TW01 IC50 values ranging from 0.6 μM to >50 μM within a single analog series) [1]. While direct comparative biological data for these two specific compounds are not available in the published literature, the well-characterized SAR of the chemotype supports the expectation that the m-tolyl substitution will confer quantitatively distinct target binding and cellular activity relative to the unsubstituted acetamide.
| Evidence Dimension | Structural substituent identity at the acetamide 2-position |
|---|---|
| Target Compound Data | 2-(m-tolyl) substituent (meta-methylphenyl group; molecular weight 384.5 g/mol; calculated LogP 4.7) |
| Comparator Or Baseline | Unsubstituted acetamide (CAS 950464-27-4; molecular weight 294.35 g/mol; lower LogP expected) |
| Quantified Difference | Molecular weight difference: +90.15 g/mol; estimated LogP increase of ~1.5–2.0 units based on fragment-based calculation; class-level antiproliferative IC50 shift of >80-fold observed for different substituents in the same scaffold [1] |
| Conditions | Physicochemical property comparison; biological activity inference based on published SAR of tetrahydroquinolin-2-one acetamide derivatives [1] |
Why This Matters
The m-tolyl substituent confers distinct physicochemical properties (higher LogP, larger molecular volume) that are expected to differentially modulate membrane permeability, target binding, and cellular potency relative to the simpler acetamide analog, directly impacting hit triage and lead optimization decisions.
- [1] Chen, Y.-W.; Chen, Y.-L.; Tseng, C.-H.; Tzeng, C.-C. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry 2012, 58, 107–116. View Source
